9H-Purine, 6-aziridinyl-9-benzyl-2-chloro-
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Overview
Description
6-(Aziridin-1-yl)-9-benzyl-2-chloro-9H-purine is a synthetic compound that features a purine base modified with an aziridine ring, a benzyl group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aziridin-1-yl)-9-benzyl-2-chloro-9H-purine typically involves the introduction of the aziridine ring to a purine derivative. One common method is the cyclization of haloamines and amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides .
Industrial Production Methods
Alternatively, the Wenker synthesis converts aminoethanol to the sulfate ester, which undergoes base-induced sulfate elimination to form aziridines .
Chemical Reactions Analysis
Types of Reactions
6-(Aziridin-1-yl)-9-benzyl-2-chloro-9H-purine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the aziridine ring can yield amines.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under basic conditions.
Major Products
Oxidation: Oxaziridines.
Reduction: Amines.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Aziridin-1-yl)-9-benzyl-2-chloro-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a DNA crosslinking agent.
Medicine: Investigated for its anticancer properties due to its ability to form DNA adducts.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 6-(Aziridin-1-yl)-9-benzyl-2-chloro-9H-purine involves the formation of covalent bonds with nucleophilic sites in biological molecules. The aziridine ring is highly reactive and can form crosslinks with DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in anticancer research, where DNA crosslinking agents are used to induce cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-(Aziridin-1-yl)-2,4-dinitrobenzamide: Known for its potent anticancer activity.
Aziridine-1-carbaldehyde oxime derivatives: Studied for their cytotoxic activity against cancer cells.
Uniqueness
6-(Aziridin-1-yl)-9-benzyl-2-chloro-9H-purine is unique due to its combination of a purine base with an aziridine ring and a benzyl group. This structure provides a distinct set of chemical properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
92291-23-1 |
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Molecular Formula |
C14H12ClN5 |
Molecular Weight |
285.73 g/mol |
IUPAC Name |
6-(aziridin-1-yl)-9-benzyl-2-chloropurine |
InChI |
InChI=1S/C14H12ClN5/c15-14-17-12(19-6-7-19)11-13(18-14)20(9-16-11)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
InChI Key |
NNZIPUWEWYCMBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=NC(=NC3=C2N=CN3CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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